N-Formylleucine
Description
Contextualization within N-Formylated Amino Acid Derivatives and Peptidomimetics Research
N-formylated amino acid derivatives, including N-Formyl-L-leucine, are significant in biochemical research and synthesis, particularly in the study of peptide synthesis and protein modification. cymitquimica.com These compounds can participate in various chemical reactions, such as acylation and amidation, due to their reactive functional groups. cymitquimica.com The formylation of amino groups is a critical reaction involved in several biological processes, including the post-translational modification of histones. mdpi.com The addition of a formyl group to the N-terminal end of a peptide chain generates biologically active molecules. mdpi.com
N-formylated amino acids and peptides play a crucial role in protein biosynthesis and the development of antimicrobial peptides. chemrxiv.org For instance, N-formyl methionine (f-Met) is a protein biosynthesis initiator in bacteria and acts as a chemotactic agent for neutrophils. chemrxiv.org N-Formyl-L-leucine itself has been studied for potential biological activities, including acting as a chemotactic agent that attracts certain cell types like neutrophils and macrophages. ontosight.ai This chemotactic property is similar to that of other formylated peptides and amino acids involved in immune response and inflammation. ontosight.ai Additionally, N-Formyl-L-leucine has been investigated for potential antimicrobial activities, with some studies suggesting it may inhibit the growth of certain bacteria. ontosight.ai
In the field of peptidomimetics research, N-formylated amino acid derivatives are relevant as they can be incorporated into peptide analogs or peptidomimetics to potentially improve metabolic stability and influence biological activity. nih.gov Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties, such as increased stability or bioavailability. nih.gov The functionalization of peptides at a late synthesis stage, including N-formylation, holds potential for the synthesis of peptide pharmaceuticals and peptidomimetics. researchgate.net Research has explored the synthesis of N-formyl amino acid derivatives and peptides, including chemotactic agents like N-formyl methionine and f-MLP, which may have pharmaceutical applications. chemrxiv.org
N-formylated amino acid derivatives can also be formed through prebiotic synthesis, suggesting their potential relevance in the origins of biological molecules. Studies have shown that N-formylaminonitriles, precursors to N-formylated amino acids, can form readily under plausible prebiotic conditions. nih.govacs.org
Historical Trajectory and Initial Discoveries of N-Formylated Peptides in Biological Systems
The historical understanding of N-formylated peptides in biological systems is closely tied to the study of chemotaxis, particularly the directed movement of leukocytes (white blood cells) towards a chemical stimulus. Early research demonstrated that certain human cell types, specifically phagocytic leukocytes like neutrophils, migrate towards N-formylated peptides. biorxiv.orgoup.comnih.govnih.govfrontiersin.org This phenomenon provided strong evidence for the presence of functional receptors for these peptides on target cells. nih.gov
These initial observations led to the discovery of formyl peptide receptors (FPRs), a family of G-protein coupled receptors (GPCRs) that play crucial roles in the recruitment and activation of leukocytes in vertebrates. biorxiv.orgoup.comfrontiersin.org FPRs were identified as a new class of pattern recognition receptors capable of discriminating between 'self' and 'non-self' molecules, thereby activating downstream immune responses. biorxiv.org The discovery of FPRs was made possible after the identification and characterization of formylated peptides from which they are named. frontiersin.org
Synthetic formyl peptides were initially used in these studies, and it was believed that they mimicked the behavior of chemotactic peptides released from bacteria during infection. nih.gov In 1984, researchers reported the isolation of chemotactic peptides from Escherichia coli culture supernatants. nih.gov Characterization of these peptides led to the identification of N-formyl-methionyl-leucyl-phenylalanine (fMet-Leu-Phe or fMLF) as a major chemotactic factor in E. coli and a potent agonist for neutrophil chemotaxis. nih.govfrontiersin.org Studies on the structure-function relationship of synthetic formyl peptides using rabbit neutrophils further supported the potency of fMet-Leu-Phe. nih.gov
The finding that formylated chemoattractant molecules, such as fMLF, could originate from both bacterial and endogenous mitochondrial sources provided substantial evidence for the endosymbiotic theory of the evolution of mitochondria from primitive bacteria. nih.gov Endogenous formylated peptides released from the mitochondria of necrotic cells have been shown to stimulate the recruitment of monocytes, contributing to inflammatory responses through interaction with FPRs. nih.gov
The study of N-formylated peptides and their receptors has since expanded beyond their role as chemoattractants for phagocytes in innate immunity. FPRs are now known to be expressed in a variety of cell types, including those in the central nervous system, and their interactions with endogenous ligands have been implicated in various physiological and pathological processes. nih.govfrontiersin.org
While fMet-Leu-Phe is a well-known example of a biologically active N-formylated peptide, simpler formylated amino acid derivatives like N-Formyl-L-leucine are also recognized for their potential biological activities, including chemotactic properties, contributing to the broader understanding of the roles of N-formylation in biological systems. ontosight.ai
Detailed Research Findings Related to N-Formyl-L-leucine and N-Formylated Peptides:
Research has demonstrated that N-Formyl-L-leucine can act as a chemotactic agent, attracting cells such as neutrophils and macrophages. ontosight.ai This is consistent with the known function of other formylated peptides in immune cell recruitment. ontosight.ai Studies have also explored the potential antimicrobial activities of N-Formyl-L-leucine. ontosight.ai
In the context of related N-formylated compounds and peptidomimetics, studies have investigated their interactions with formyl peptide receptors. For example, N-formyl-Met-Leu-Phe is a potent chemoattractant for neutrophils and other leukocytes, interacting with specific receptors on their surface to trigger signaling cascades leading to cell migration. ontosight.ai This interaction is vital for the body's defense against bacterial infections. ontosight.ai
Research into the synthesis of N-formylated amino acid derivatives and peptides has yielded various methods. One study describes a peroxide-mediated decarboxylative coupling of amino acids with alpha-keto acids for the N-formylation of amino acids and peptides, resulting in N-formyl amino acid derivatives and peptides, including chemotactic agents like N-formyl methionine and f-MLP. chemrxiv.org Another method involves the on-resin N-formylation of peptides using standard chemicals like formic acid and acetic anhydride (B1165640). researchgate.net
The activity of enzymes on N-formylated amino acids has also been studied. For instance, a dioxygenase from Burkholderia ambifaria has been shown to catalyze the C3-hydroxylation of N-substituted branched-chain L-amino acids, including N-formyl-L-leucine, although the activity towards N-formyl-L-leucine was reported as low compared to other substrates. plos.org
While specific quantitative data tables solely focused on N-Formyl-L-leucine's direct biological activity are limited in the provided search results, the research findings place it within the broader context of N-formylated compounds known for their roles in chemotaxis and potential antimicrobial effects. ontosight.ai The synthesis methods and enzymatic interactions highlight its relevance in chemical and biochemical studies. researchgate.netchemrxiv.orgplos.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-formamido-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBHOAHFRNLZGN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878997 | |
| Record name | DL-Leucine, N-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6113-61-7, 5338-45-4 | |
| Record name | N-Formyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6113-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Formylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006113617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Leucine, N-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-formyl-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-FORMYLLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5THA63Y4FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of N Formyl L Leucine
Strategies for N-Formylation of L-Leucine and its Esters
The introduction of the formyl group onto the amino nitrogen of L-leucine or its corresponding esters is a fundamental step in accessing N-Formyl-L-leucine and its derivatives. Various chemical strategies have been developed for this N-formylation reaction.
Direct N-Formylation Procedures Utilizing Formic Acid and Derivatives
Direct N-formylation can be effectively carried out using formic acid in conjunction with activating agents. A widely employed method involves the use of a mixture of formic acid and acetic anhydride (B1165640). ontosight.ai This reaction is typically conducted at low temperatures, often between 0 and 5°C, to mitigate the risk of racemization at the chiral alpha-carbon of leucine (B10760876).
Another direct approach utilizes formamide, which can act as a formylating agent, particularly when catalyzed by an acid like HCl gas. This method can be integrated into a one-pot process that includes both esterification and formylation, potentially leading directly to the N-formylated ester product. While laboratory-scale preparations often favor the controlled, low-temperature reaction with formic acid and acetic anhydride, the formamide-based method may be preferred for larger-scale industrial production due to its reported high yields.
Mixed anhydrides derived from formic acid, such as acetic formic anhydride, also function as efficient formylating agents for amino acids and amines. wikipedia.orgscispace.com Acetic formic anhydride is typically generated from the reaction of acetic anhydride and formic acid at low temperatures. wikipedia.org However, its inherent thermal instability, leading to decomposition even at moderately low temperatures, necessitates careful handling. wikipedia.org
Formic acid alone can also be used for N-formylation, often under reflux conditions. scispace.com Techniques such as using a Dean-Stark apparatus to remove water azeotropically can facilitate these reactions, even when starting with aqueous formic acid. scispace.com This method has been reported to be practical and convenient, providing good yields of N-formylated products from various amines and amino acid esters without causing racemization. scispace.com
Peroxide-Mediated Decarboxylative C-N Coupling for N-Formylation
A contemporary method for achieving N-formylation involves a peroxide-mediated decarboxylative C-N coupling reaction between amino acids or their esters and alpha-keto acids like glyoxylic acid. chemrxiv.orgchemrxiv.org This strategy offers the advantage of being metal-free and not requiring traditional coupling reagents, producing water and carbon dioxide as the primary byproducts, which are easily removed. chemrxiv.org
Research indicates that the choice of peroxide can influence the reaction's effectiveness depending on the substrate. Hydrogen peroxide (H₂O₂) has shown utility for the N-formylation of N-substituted amino acid esters, while tertiary butyl hydroperoxide (TBHP) has proven more successful for the formylation of unprotected amino acid esters and oligopeptides. chemrxiv.org This methodology provides a mild route to synthesize N-formyl amino acid derivatives. chemrxiv.orgchemrxiv.org
Stereochemical Control and Considerations in N-Formyl-L-leucine Synthesis and Derivatization
The biological activity of N-Formyl-L-leucine derivatives is often highly dependent on the specific stereochemistry at the alpha-carbon, which originates from the L-configuration of the starting leucine. nih.gov Therefore, maintaining stereochemical purity and preventing racemization during synthesis and subsequent transformations is paramount. Racemization, the conversion of the pure enantiomer into a mixture of enantiomers, can occur under certain reaction conditions, particularly those involving elevated temperatures or strong bases/acids. acs.org
To minimize racemization during the N-formylation of L-leucine with formic acid and acetic anhydride, maintaining low reaction temperatures (0–5°C) is critical. In coupling reactions where N-Formyl-L-leucine is involved, epimerization at the chiral center can be a notable challenge. acs.org For instance, attempts to directly couple N-Formyl-L-leucine with certain epoxides using coupling reagents like DCC and DMAP have been reported to yield a mixture of epimers. acs.org
Strategies to circumvent epimerization in coupling reactions include the use of protected leucine derivatives, such as N-Cbz-L-leucine, which are less susceptible to racemization. acs.orgacs.org The protecting group can be removed after the coupling, followed by formylation. acs.orgacs.org Mitsunobu acylation utilizing N-formyl leucine has also demonstrated complete stereocontrol in specific synthetic routes. acs.orgacs.org
Characterization of the stereochemical purity and determination of the enantiomeric excess (ee) of N-Formyl-L-leucine derivatives are typically performed using analytical techniques such as chiral high-performance liquid chromatography (HPLC) employing polysaccharide-based chiral stationary phases. Spectroscopic methods like circular dichroism (CD) and techniques such as X-ray crystallography can be used to confirm the absolute configuration.
Advanced Derivatization and Analog Synthesis of N-Formyl-L-leucine
N-Formyl-L-leucine serves as a versatile precursor for the synthesis of a variety of more complex molecules, including diverse ester derivatives and specialized polymeric structures.
Synthesis of Complex Ester Derivatives
The esterification of the carboxylic acid group of N-Formyl-L-leucine is a fundamental derivatization pathway. The synthesis of complex esters, such as the [S-(E)]-1-(2-nonenyl)dodecyl ester, an analog of the drug orlistat (B1677487), involves the coupling of N-Formyl-L-leucine with the corresponding alcohol.
These coupling reactions commonly employ activating agents for the carboxylic acid, such as DCC and DMAP, in anhydrous organic solvents like dichloromethane. Careful control of reaction conditions and duration is necessary to ensure high conversion and minimize unwanted side reactions. Post-reaction purification, often involving techniques like silica (B1680970) gel chromatography, is typically required to isolate the pure ester product from residual starting materials and reagents.
Other methods for synthesizing esters of N-formyl amino acids include Mitsunobu acylation, which can result in inversion of configuration at the alcohol's stereocenter. nih.gov Simple acylation procedures can also be used to synthesize derivatives while retaining the stereochemistry. nih.gov The synthesis of N-formyl-L-leucine methyl ester has been reported through the formylation of leucine methyl ester using formic acid under reflux conditions. scispace.com
The N-formyl group within these ester derivatives can function as a reactive center, potentially interacting with biological targets such as enzymes. The specific structure of the ester side chain can significantly influence the compound's physicochemical properties, including its ability to penetrate cell membranes and its interaction profile with particular molecular targets.
Integration into Polymeric Structures for Optically Active Materials
N-Formyl-L-leucine derivatives can be incorporated into polymeric architectures to yield optically active materials. This process typically involves the synthesis of monomers that contain both the N-formyl-L-leucine unit and a polymerizable functional group, such as a vinyl group.
For instance, N-vinylbenzyl-L-leucine derivatives, including the N-formyl-L-leucine ethyl ester, have been synthesized for this purpose. oup.com These monomers can be prepared through reactions starting from L-leucine ethyl ester and formylstyrenes, with subsequent formylation steps as needed. oup.com
Polymerization of these monomers, either as homopolymers or in copolymerization reactions with comonomers like styrene, can produce polymers that exhibit optical activity. oup.com The specific conditions of the polymerization, including the choice of initiator and solvent, can impact the resulting polymer's structure and characteristics. oup.com The optical activity observed in these polymers is directly attributable to the presence of the chiral N-formyl-L-leucine units integrated into the polymer chain.
Chemical Transformation into Related Bioactive Molecules and Intermediates (e.g., Orlistat-Related Compounds)
N-Formyl-L-leucine serves as a crucial building block in the synthesis of Orlistat (also known as tetrahydrolipstatin), a potent inhibitor of pancreatic lipase (B570770) used in the treatment of obesity. Orlistat is chemically described as a carboxylic ester formed by the formal condensation of the carboxyl group of N-formyl-L-leucine with the hydroxyl group of (3S,4S)-3-hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one, a β-lactone derivative nih.govfishersci.camdpi.com.
The incorporation of the N-formyl-L-leucine residue into the Orlistat structure typically occurs through an esterification reaction. One notable method described in the synthesis of tetrahydrolipstatin involves a Mitsunobu esterification with N-formyl-L-leucine and a suitably protected β-lactone intermediate nih.govchimia.ch. This reaction facilitates the formation of the ester linkage between the carboxyl group of N-formyl-L-leucine and the hydroxyl group of the tridecyl side chain attached to the oxetanone ring nih.govnih.govchimia.ch.
Synthetic routes to Orlistat often involve coupling a pre-formed β-lactone core with the N-formyl-L-leucine component. For instance, a process for preparing Orlistat involves the introduction of the formyl group onto an amino orlistat derivative google.com. This highlights that the N-formyl group is a specific functional handle introduced at a particular stage of the synthesis to yield the final bioactive molecule.
Utilization of the N-Formyl Group as a Chemical Protecting Group in Peptide Synthesis
The N-formyl group can function as a temporary protecting group for the alpha-amino group of amino acids, including leucine, in peptide synthesis. Protecting groups are essential in peptide synthesis to control reactivity and ensure the formation of desired amide bonds between specific amino acid residues libretexts.orgmasterorganicchemistry.com.
In peptide couplings, the amino group of the N-terminal amino acid needs to be protected while its carboxyl group is activated to react with the free amino group of the C-terminal amino acid or peptide libretexts.orggoogle.com. The N-formyl group serves this protective function by masking the reactivity of the amino group google.com.
A process for the preparation of dipeptides can involve activating N-formyl-L-leucine using an activating agent and a base, followed by coupling the activated intermediate with another amino acid derivative google.com. This demonstrates the use of the N-formyl group to protect the amino terminus of leucine during the coupling reaction google.com. After the peptide bond is formed, the N-formyl group can be selectively removed (deformylated) under specific conditions, often in an acidic environment, to liberate the free amino group for further chain elongation or as the final N-terminus of the peptide google.com.
While other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are widely used in solid-phase peptide synthesis, the N-formyl group has also found application, particularly in specific synthetic strategies or for certain types of peptide targets libretexts.orgpeptide.com. The ease of introduction and removal under particular conditions can make the N-formyl group a useful option in peptide chemistry google.com.
Research has also explored the N-formylation of amino acid esters and peptides, indicating the potential for incorporating N-formyl groups into peptide structures chemrxiv.org. For example, N-formyl methionyl-leucyl-phenylalanine (f-MLP), a formylated tripeptide, is a known bioactive molecule, illustrating that formylated peptides can have specific biological functions chemrxiv.org. The synthesis of such formylated peptides involves methods that effectively utilize the N-formyl group, either as a transient protecting group during synthesis or as a constituent of the final product chemrxiv.org.
N-Formyl-L-leucine is commercially available and is listed as a protected amino acid suitable for peptide synthesis applications carlroth.comcarlroth.comtcichemicals.comtcichemicals.com.
Enzymatic Interactions and Metabolic Pathways Involving N Formyl L Leucine
Enzymatic Hydrolysis by Specific Amidohydrolases
Amidohydrolases are a broad category of enzymes that cleave amide bonds. Within this class, aminoacylases and carboxypeptidases exhibit activity towards N-acylated amino acids, including N-Formyl-L-leucine, facilitating the removal of the formyl group to yield L-leucine and formate.
Aminoacylases (N-acyl-L-amino acid amidohydrolases) are enzymes that catalyze the hydrolysis of N-acylated L-amino acids to produce a free L-amino acid and a carboxylate. wikipedia.org These enzymes are known for their stereospecificity, acting on L-enantiomers while leaving D-enantiomers untouched, a property that is valuable in industrial applications for the resolution of racemic mixtures of amino acids. uniprot.org
The substrate specificity of aminoacylases can be quite broad, with varying affinities for different acyl groups and amino acid side chains. Research has demonstrated that these enzymes are not limited to N-acetylated amino acids and can also process N-formylated substrates. For instance, an aminoacylase (B1246476) from the hyperthermophilic archaeon Pyrococcus furiosus has been shown to hydrolyze a range of nonpolar N-acylated L-amino acids. nih.gov While its highest activity was observed with N-acetyl-L-methionine, it also demonstrated activity towards other N-acylated amino acids. The relative rates of hydrolysis for various substrates by this enzyme highlight its broad specificity. nih.gov
Below is an interactive data table summarizing the relative hydrolysis rates of different N-acylated amino acids by the Pyrococcus furiosus aminoacylase, illustrating its capacity to act on N-formylated compounds.
| Substrate | Relative Rate of Hydrolysis (%) |
| N-Acetyl-L-methionine | 100 |
| N-Acetyl-L-leucine | 87 |
| N-Acetyl-L-alanine | 83 |
| N-Acetyl-L-valine | 60 |
| N-Formyl-L-methionine | 56 |
| N-Chloroacetyl-L-leucine | 21 |
| N-Formyl-L-leucine | 4 |
This table is based on data for the aminoacylase from Pyrococcus furiosus, with the rate of hydrolysis for N-acetyl-L-methionine set to 100%. nih.gov
The data indicates that while the enzyme can hydrolyze N-Formyl-L-leucine, its efficiency is lower compared to other N-acylated amino acids under the tested conditions. nih.gov This variability in substrate specificity is a key characteristic of aminoacylases and is influenced by the enzyme's origin and structure.
Carboxypeptidases are proteases that cleave a peptide bond at the carboxy-terminal (C-terminal) end of a protein or peptide. While their primary role is in protein digestion and maturation, some carboxypeptidases can also hydrolyze N-acylated amino acids. However, detailed kinetic studies, including the determination of Michaelis-Menten constants (K_m) and catalytic efficiency (k_cat/K_m), for the specific hydrolysis of N-Formyl-L-leucine by carboxypeptidases are not extensively documented in publicly available research. The substrate specificity of these enzymes is typically directed towards peptide substrates, and their activity on small N-acylated amino acids may be less efficient.
Biocatalytic Transformations Utilizing N-Formyl-L-leucine as a Substrate
Biocatalysis leverages enzymes to perform chemical transformations, often with high selectivity and under mild conditions. N-Formyl-L-leucine can serve as a substrate in such reactions, leading to the production of valuable chiral compounds.
A notable biocatalytic transformation involving N-Formyl-L-leucine is its stereoselective hydroxylation. The enzyme SadA, a non-heme iron(II)/α-ketoglutarate-dependent dioxygenase from Burkholderia ambifaria, is capable of catalyzing the β-hydroxylation of various N-substituted L-amino acids. researchgate.net SadA has been shown to accept N-formyl-L-leucine as a substrate, alongside other N-acylated L-amino acids like N-acetyl and N-carbamoyl-L-leucine. researchgate.net
The reaction catalyzed by SadA is highly stereoselective, producing N-succinyl-L-threo-β-hydroxyleucine from N-succinyl-L-leucine with over 99% diastereoselectivity. researchgate.net While detailed kinetic parameters for N-Formyl-L-leucine as a substrate for SadA are not as extensively reported as for N-succinyl-L-leucine, its acceptance as a substrate opens up possibilities for the enzymatic synthesis of β-hydroxylated leucine (B10760876) derivatives.
The substrate range of SadA is presented in the following interactive table, indicating its versatility in accepting different N-acyl groups.
| Substrate | Accepted by SadA |
| N-Succinyl-L-leucine | Yes |
| N-Formyl-L-leucine | Yes |
| N-Acetyl-L-leucine | Yes |
| N-Carbamoyl-L-leucine | Yes |
| N-Succinyl-L-valine | Yes |
| N-Succinyl-L-isoleucine | Yes |
| N-Succinyl-L-phenylalanine | Yes |
| L-leucine | No |
| N-Succinyl-D-leucine | No |
This table summarizes the substrate acceptance of the SadA enzyme. researchgate.net
The use of enzymes like aminoacylases and dioxygenases in industrial processes often involves their immobilization within a bioreactor. This approach enhances enzyme stability, allows for continuous operation, and simplifies product separation. For the production of L-amino acids or their derivatives from N-acylated precursors like N-Formyl-L-leucine, various bioreactor configurations can be employed, such as packed bed reactors or membrane reactors.
Process optimization is critical for the economic viability of biocatalytic transformations. Key parameters that are typically optimized include:
pH and Temperature: Maintaining optimal conditions for enzyme activity and stability.
Substrate Concentration: Maximizing product yield without causing substrate inhibition.
Enzyme Loading: Balancing the cost of the enzyme with the desired reaction rate.
Cofactor Regeneration: For enzymes like SadA that require a cosubstrate (α-ketoglutarate), an efficient system for cofactor regeneration is essential for a cost-effective process.
While specific bioreactor process parameters for N-Formyl-L-leucine transformation are not widely published, the principles of bioreactor design for N-acyl amino acid production are well-established and applicable. researchgate.netnih.gov
Deformylase Activity and Regulation in Cellular Systems
In cellular systems, particularly in bacteria, mitochondria, and chloroplasts, the removal of N-formyl groups is a critical step in protein maturation. This process is carried out by a specific enzyme called peptide deformylase (PDF). wikipedia.org
Peptide deformylase catalyzes the removal of the formyl group from the N-terminal methionine of nascent polypeptide chains. uniprot.org This deformylation is often a prerequisite for the subsequent removal of the N-terminal methionine by methionine aminopeptidase. The activity of peptide deformylase is essential for bacterial viability, making it an attractive target for the development of novel antibiotics. nih.gov
The regulation of peptide deformylase activity is influenced by the type of metal cation present in its active site. While the enzyme can be isolated with a zinc ion, its catalytic efficiency is significantly enhanced when nickel is bound. nih.gov The catalytic efficiencies (k_cat/K_m) of peptide deformylases from different bacterial species with the model substrate N-formyl-Met-Ala-Ser are shown in the interactive table below, highlighting the effect of the bound metal ion.
| Enzyme Source | Metal Cofactor | k_cat/K_m (M⁻¹s⁻¹) |
| Escherichia coli | Nickel | 5.4 x 10⁴ |
| Thermus thermophilus | Nickel | 1.2 x 10⁴ |
| Bacillus stearothermophilus | Nickel | 25 x 10⁴ |
| Escherichia coli | Zinc | 80 |
This table illustrates the significant increase in catalytic efficiency of peptide deformylases when complexed with nickel compared to zinc. nih.gov
The primary role of peptide deformylase is in the context of protein synthesis, acting on N-formyl-methionyl peptides. wikipedia.org Its activity on free N-Formyl-L-leucine is not its main biological function, as its substrate specificity is directed towards peptides of at least two amino acids in length. uniprot.org
Metabolic Interconnections with Leucine and Branched-Chain Amino Acid Metabolism
N-Formyl-L-leucine, as a derivative of the essential branched-chain amino acid (BCAA) L-leucine, is metabolically linked to the primary pathways of BCAA catabolism. The principal connection is predicated on the enzymatic removal of the N-formyl group to release free L-leucine, which can then enter the canonical BCAA metabolic pathway. This process allows the carbon skeleton of N-Formyl-L-leucine to be utilized for energy production or as a substrate for other biosynthetic processes.
The central step for integrating N-Formyl-L-leucine into BCAA metabolism is its conversion to L-leucine. This hydrolysis is likely catalyzed by deformylases or amidohydrolases capable of acting on N-formylated amino acids. While peptide deformylases are well-characterized for their role in cleaving the N-terminal formyl group from nascent polypeptide chains (specifically N-formylmethionine in bacteria and organelles), their activity on free N-formyl amino acids is a key area of investigation. nih.govnih.gov The liberation of L-leucine from its N-formylated form is the gateway to its metabolic fate.
Once de-formylated, the resulting L-leucine molecule is catabolized through a multi-step enzymatic pathway predominantly occurring in skeletal muscle, adipose tissue, and the liver. researchgate.netnih.gov
The initial and reversible step is the transamination of L-leucine to α-ketoisocaproate (KIC). This reaction is catalyzed by branched-chain aminotransferases (BCAT), which exist in both mitochondrial (BCATm) and cytosolic (BCATc) isoforms. This step transfers the amino group from leucine to α-ketoglutarate, forming glutamate.
The subsequent step is the irreversible oxidative decarboxylation of KIC to isovaleryl-CoA. This is the rate-limiting step in leucine catabolism and is carried out by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex located in the inner mitochondrial membrane.
From isovaleryl-CoA, the pathway continues through several more enzymatic reactions, ultimately yielding the ketogenic end products acetyl-CoA and acetoacetate. These molecules can then enter the citric acid cycle for ATP production or be used in the synthesis of fatty acids and ketone bodies.
While direct metabolic studies on N-Formyl-L-leucine are limited, research on related N-formylated compounds provides context. For instance, elevated levels of circulating N-formylmethionine in critical illness have been associated with a significant metabolic shift that includes increased BCAA metabolism. nih.gov This suggests a potential systemic regulatory link between the pathways governing N-formylated amino acids and BCAA catabolism, particularly under conditions of metabolic stress. nih.gov
The table below outlines the key enzymatic steps for the integration of L-leucine, derived from N-Formyl-L-leucine, into the BCAA metabolic pathway.
| Step | Reaction | Key Enzyme(s) | Substrate | Product | Metabolic Significance |
| 1 | Deformylation | Deformylase / Amidohydrolase | N-Formyl-L-leucine | L-leucine | Releases free L-leucine for entry into BCAA catabolism. |
| 2 | Transamination | Branched-Chain Aminotransferase (BCAT) | L-leucine | α-Ketoisocaproate (KIC) | Reversible step funnelling leucine into its specific catabolic pathway. |
| 3 | Oxidative Decarboxylation | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | α-Ketoisocaproate (KIC) | Isovaleryl-CoA | Irreversible, rate-limiting step committing the carbon skeleton to further breakdown. |
| 4 | Further Catabolism | Multiple enzymes | Isovaleryl-CoA | Acetyl-CoA + Acetoacetate | Production of ketogenic substrates for energy or biosynthesis. |
Analytical Research Approaches for N Formyl L Leucine
Chromatographic Methodologies for Isolation, Separation, and Quantification
Chromatographic techniques are fundamental in the analysis of N-Formyl-L-leucine, providing effective means for its separation from mixtures and its subsequent quantification.
High-Performance Liquid Chromatography (HPLC) Methods Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives, including N-Formyl-L-leucine. HPLC methods involve the separation of analytes based on their interactions with a stationary phase and a mobile phase. The development of HPLC methods for N-Formyl-L-leucine requires optimization of parameters such as column type, mobile phase composition, flow rate, and detection method to achieve adequate separation, sensitivity, and resolution. Validation of these methods is essential to ensure their accuracy, precision, linearity, and robustness for reliable quantification.
For the characterization of stereochemical purity of N-Formyl-L-leucine derivatives, chiral HPLC with a polysaccharide-based column and a mobile phase like hexane/isopropanol (90:10 v/v) can be employed to resolve enantiomers. Impurity profiling may necessitate derivatization, such as with o-phthalaldehyde (B127526) (OPA) for fluorometric detection. HPLC is also used in the assay of N-Formyl-L-leucine itself, with reported purities of ≥88.0% determined by this method. thermofisher.com
High-Performance Thin-Layer Chromatography (HPTLC) for Quantitative Analysis
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers advantages in quantitative analysis. ijrrjournal.com HPTLC can be used for the separation and quantification of N-Formyl-L-leucine, particularly in screening tests and as a pilot process for HPLC. ijrrjournal.comcarlroth.com The technique utilizes high-performance adsorbent layers, such as silica (B1680970) gel with refined uniform particles. ijrrjournal.com Separation is based on partitioning, adsorption, or a combination of both, depending on the stationary phase and mobile phase used. ijrrjournal.com
While direct information on HPTLC method development specifically for N-Formyl-L-leucine is limited in the provided context, HPTLC is recognized for its reliability in quantitation at microgram and nanogram levels and is applied in the analysis of various compounds, including pharmaceutical formulations. ijrrjournal.comjetir.org For instance, HPTLC has been developed and validated for the estimation of Orlistat (B1677487), a compound for which N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester is recognized as an impurity reference material. jetir.org This suggests the potential applicability of HPTLC for the analysis of N-Formyl-L-leucine, particularly in the context of impurity profiling or quality control. HPTLC methods involve steps like sample application using automated samplers and separation in automated developing chambers. jetir.orgnih.gov Quantification is often carried out by densitometry. jetir.org
Mass Spectrometry-Based Characterization and Sensitive Detection
Mass spectrometry (MS) is a powerful tool for the characterization and sensitive detection of N-Formyl-L-leucine and its derivatives, often coupled with chromatographic separation techniques.
Derivatization Strategies for Enhanced Mass Spectrometric Performance
Derivatization strategies can be employed to enhance the mass spectrometric performance of amino acids and their derivatives, including N-Formyl-L-leucine. Derivatization can improve ionization efficiency, enhance fragmentation patterns for structural elucidation, and alter chromatographic behavior.
A novel amino acid analysis method utilizes derivatization of multiple functional groups (amino, carboxyl, and phenolic hydroxyl groups) with 1-bromobutane (B133212) to improve hydrophobicity and basicity, allowing for high-sensitivity detection using LC-MS/MS. researchgate.netnih.gov While this method was demonstrated for N-formyl-L-methionine among other amino group-modified amino acids, the principle of derivatization to enhance MS detection is applicable to N-Formyl-L-leucine. researchgate.netnih.govrsc.org Derivatization can also be used to simplify tandem MS spectra and reduce chemical noise, as shown with the N-terminal derivatization of peptides using 4'-formylbenzo-18-crown-6-ether for LC-MS/MS analysis. irb.hr
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a hyphenated technique that combines the separation power of LC with the sensitive and selective detection capabilities of MS/MS. This makes it particularly suitable for the analysis of N-Formyl-L-leucine in complex mixtures.
LC-MS/MS allows for the simultaneous analysis of various amino acids, including amino group-modified ones, with high sensitivity. researchgate.netnih.govrsc.org The technique involves separating the analytes by LC and then subjecting them to MS/MS for detection and structural confirmation through fragmentation patterns. Multiple reaction monitoring (MRM) is often used in LC-MS/MS for targeted and sensitive quantification. rsc.orgnih.gov A reliable LC-MS/MS method has been developed and validated for the quantification of natural amino acids in mouse plasma using an Intrada Amino Acid column and gradient elution, highlighting the applicability of LC-MS/MS for amino acid analysis in complex biological matrices. nih.gov While this specific study focused on proteinogenic amino acids, the methodology is relevant for the analysis of derivatives like N-Formyl-L-leucine. The use of stable-isotope-labeled internal standards in LC-MS/MS methods can improve accuracy and minimize matrix effects. nih.gov
Advanced Spectroscopic Techniques for Investigating N-Formyl-L-leucine and its Derivatives
Advanced spectroscopic techniques provide valuable information about the structure, conformation, and interactions of N-Formyl-L-leucine and its derivatives.
Circular Dichroism (CD) spectroscopy can be used to confirm the configurations of enantiomers of N-Formyl-L-leucine derivatives after separation by chiral HPLC. X-ray crystallography can also provide definitive structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and conformation of molecules in solution. Investigations using 1D and 2D NMR experiments can provide information on scalar and dipolar proton-proton connectivities, while 13C and 1H relaxation parameters can be interpreted in terms of molecular dynamics. nih.gov While the provided context specifically mentions the use of NMR and IR spectroscopy for studying the conformation and dynamics of formyl-L-methionyl-L-leucyl-L-phenylalanine, a peptide containing a formyl-L-leucine moiety, these spectroscopic approaches are broadly applicable to the study of N-Formyl-L-leucine itself and its derivatives. nih.gov Infrared (IR) spectrophotometry can provide information about the vibrational modes of the molecule, which can be used for identification and structural analysis. nih.gov
Advanced spectroscopic techniques, including various forms of optical absorption/reflectance spectroscopy, Raman spectroscopy (including surface-enhanced Raman spectroscopy - SERS), optical cavity and laser-based high-resolution techniques, and techniques for characterizing optical, electrical, and mechanical properties, contribute to a comprehensive understanding of chemical compounds. semi.ac.cn These techniques, while not specifically detailed for N-Formyl-L-leucine in the provided snippets, represent the broader spectroscopic landscape available for in-depth analysis of its properties and interactions.
Structural Biology and Computational Investigations of N Formyl L Leucine Interactions
Conformational Analysis and Molecular Dynamics Simulations of N-Formylated Peptides
Molecular dynamics (MD) simulations and conformational analyses are powerful computational tools used to explore the flexibility and preferred shapes of N-formylated peptides in different environments. nih.govresearcher.lifemountainscholar.org These simulations provide a dynamic picture of the peptide's behavior, which is crucial for understanding its interaction with receptors.
The conformation of the peptide backbone is a critical determinant of its biological activity. For N-formyl amino acid diamides, which serve as simple models for N-formylated peptides, the backbone conformation is defined by the torsional angles phi (φ) and psi (ψ). greeley.org These angles are visualized on a Ramachandran plot, which maps the sterically allowed and disallowed regions for these angles. wikipedia.org
Computational studies on model N-formyl amino acid diamides, such as N-formyl-L-alaninamide, have been used to generate Ramachandran maps. researchgate.netu-szeged.hu These analyses reveal the energetically favorable conformations. Studies on various amino acid dipeptides show that the major backbone conformations are typically the extended β-strand and the polyproline II (PII) helix, with the right-handed alpha-helix (αR) being a minor population for most residues. nih.gov The specific preferences depend on the nature of the amino acid side chain. For N-formylated peptides, the formyl group can influence these conformational preferences through steric and electronic effects, potentially favoring conformations that are optimal for receptor binding. nih.gov
Table 1: Common Backbone Conformations and Their Approximate Dihedral Angles This table is generated based on general principles of peptide conformation and is for illustrative purposes.
| Conformation | Approximate φ Angle | Approximate ψ Angle |
|---|---|---|
| Right-handed α-helix (αR) | -60° | -45° |
| Parallel β-sheet | -119° | +113° |
| Antiparallel β-sheet | -139° | +135° |
| Polyproline II (PII) helix | -75° | +145° |
| Extended β-strand (E) | -180° to -110° | +110° to +180° |
Computational docking is a key method for predicting how a ligand, such as an N-formylated peptide, binds to its receptor. mdpi.com For N-Formyl-L-leucine and its derivatives, the primary targets are the Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) crucial for innate immunity. nih.govresearchgate.net
Molecular docking studies, complemented by cryo-electron microscopy (cryo-EM) structures of FPR1, have elucidated the binding pose of N-formylated peptides like N-formylmethionyl-leucyl-phenylalanine (fMLF). nih.gov These studies reveal a deep binding pocket within the receptor. nih.govresearchgate.net The N-formyl group is essential for high-affinity binding and is recognized by a unique R2015.38XXXR2055.42 motif in FPR1. nih.gov Specifically, residue Arginine 201 (R201) forms a critical hydrogen bond with the N-formyl group. nih.gov The leucine (B10760876) side chain of the peptide fits into a hydrophobic pocket within the receptor, contributing to the binding affinity. nih.gov Molecular dynamics simulations further support these models by showing the stability of the predicted binding poses and the key interactions over time. nih.gov
Key Residues in FPR1 for N-Formyl Peptide Recognition nih.gov
Arginine 201 (R2015.38): Directly forms a hydrogen bond with the N-formyl group.
Arginine 205 (R2055.42): Contributes to the stabilization of the binding pocket.
Aspartic Acid 106 (D1063.33): Interacts with the formyl group and the methionine side chain in fMLF.
Hydrophobic Pockets: Accommodate the side chains of residues like leucine and phenylalanine, stabilizing the ligand-receptor complex.
Crystallographic Studies of N-Formyl-L-leucine Derivatives and Their Complexes with Biological Targets
X-ray crystallography and cryo-EM provide high-resolution, three-dimensional structures of molecules and their complexes, offering definitive proof of binding modes and molecular architecture.
The crystal structure of N-Formyl-L-leucine itself has been determined, providing precise data on its bond lengths, angles, and solid-state conformation. nih.gov More significantly, recent breakthroughs in structural biology have yielded cryo-EM structures of human FPR1 in complex with the Gi protein and bound to N-formylated peptide agonists, including fMLF and fMet-Ile-Phe-Leu (fMIFL). nih.gov
These structures confirm the predictions from docking studies, showing the peptide bound in a pocket formed by the transmembrane helices of the receptor. nih.gov They detail the network of hydrogen bonds and hydrophobic interactions that govern ligand recognition. nih.gov For instance, the structure clearly shows the interaction between the N-formyl group and the RGIIR motif of FPR1, explaining how the receptor distinguishes between formylated and non-formylated peptides. nih.gov These structural snapshots of the activated receptor complex are invaluable for understanding the mechanism of signal transduction and for structure-based drug design.
Structure-Activity Relationship (SAR) Studies Through Molecular Modeling
Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Molecular modeling plays a crucial role in developing these relationships by correlating computed molecular properties with observed activities. unifap.br
For N-formylated peptides and other FPR agonists, computational SAR analyses have been performed to identify the key molecular features required for receptor activation and selectivity between FPR subtypes like FPR1 and FPR2. nih.gov These studies often use a training set of compounds with known activities to build predictive models. researchgate.netnih.gov
Key findings from SAR studies on FPR agonists include:
The N-formyl group: Its replacement with other groups, like tert-butyloxycarbonyl (t-Boc), can convert an agonist into an antagonist, highlighting its critical role in receptor activation. nih.gov
Amino Acid Side Chains: The nature of the amino acid side chains is crucial. For instance, the hydrophobicity and size of the residue at the position corresponding to leucine in fMLF significantly impact binding affinity and efficacy. nih.gov
Peptide Length: While short peptides like fMLF are potent FPR1 agonists, longer peptides can also activate the receptor, and some show selectivity for FPR2. nih.govnih.gov
Computational methods like classification tree analysis have successfully derived SAR rules that can distinguish between FPR1- and FPR2-specific agonists with high accuracy, providing a valuable tool for virtual screening and the design of new, more selective ligands. nih.gov
Computational Approaches to Enzyme-Substrate and Enzyme-Inhibitor Interactions
While N-Formyl-L-leucine is primarily known for its role as a chemoattractant, computational methods are widely used to study the interactions of similar molecules with enzymes, either as substrates or inhibitors. nih.gov These approaches include molecular docking, quantum mechanics/molecular mechanics (QM/MM) simulations, and MD simulations. researchgate.net
These computational tools can be used to:
Predict Binding Modes: Determine how a substrate or inhibitor fits into the active site of an enzyme. nih.gov
Elucidate Reaction Mechanisms: QM/MM simulations can model the chemical steps of an enzymatic reaction, including the formation and breaking of bonds, to understand how an enzyme catalyzes a reaction or how an inhibitor blocks it. researchgate.net
Calculate Binding Free Energies: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can estimate the affinity of a ligand for an enzyme, which is crucial for inhibitor design. researchgate.net
Rational Drug Design: By understanding the specific interactions between an inhibitor and an enzyme's active site, new and more potent inhibitors can be designed. nih.govresearchgate.net
For example, computational studies have been instrumental in designing inhibitors for viral proteases, where the goal is to create a molecule that binds tightly to the enzyme's active site and blocks its function. researchgate.net Similar principles could be applied to study hypothetical interactions of N-formyl-L-leucine derivatives with relevant enzymes.
Structural Insights from Nonribosomal Peptide Synthetases (NRPS) and Formyltransferase Domains
N-formylated peptides in bacteria are synthesized by a complex enzymatic machinery involving ribosomes and subsequent modification. The formylation step is carried out by formyltransferases. Structural insights into related biosynthetic pathways come from the study of Nonribosomal Peptide Synthetases (NRPSs). researchgate.net
NRPSs are large, multi-domain enzymes that synthesize a wide variety of peptide natural products. nih.govnih.gov Their modular architecture allows for the stepwise assembly of peptides from amino acid building blocks. researchgate.net Some NRPS assembly lines include a dedicated formyltransferase (F) domain, which is responsible for adding a formyl group to the N-terminus of the growing peptide chain. nih.govbuffalo.edu
Structural studies of formyltransferase domains, both from NRPSs and other pathways, have revealed key features of their active sites and catalytic mechanisms. nih.gov X-ray crystal structures show how these enzymes bind their peptide substrate and the formyl donor (typically N10-formyltetrahydrofolate). nih.gov This structural information provides a detailed understanding of how the formyl group is transferred, a crucial step in the biosynthesis of N-formylated peptides that act as potent activators of the innate immune system. nih.govfigshare.com These insights also highlight the evolutionary relationship between NRPS tailoring domains and other types of formyltransferases, such as those involved in sugar modification. nih.gov
Advanced Applications and Future Research Directions
Design and Synthesis of N-Formyl-L-leucine Analogues as Pharmacological Probes and Lead Compounds
The structural features of N-Formyl-L-leucine make it a valuable starting point for the design and synthesis of analogues with modified pharmacological properties. Nitrogen-containing heterocycles, including those derived from amino acids like leucine (B10760876), are significant sources of pharmacological probes and potential drug candidates. rsc.org The synthesis of analogues often involves modifying the formyl group, the leucine side chain, or incorporating the N-formyl-L-leucine moiety into larger peptide or non-peptide structures.
Research in this area focuses on creating compounds that can selectively interact with specific biological targets, particularly formyl peptide receptors (FPRs), which are G-protein-coupled receptors involved in immune and inflammatory responses. tandfonline.comnih.govnih.gov By synthesizing analogues with varied structures, researchers aim to develop molecules with enhanced affinity, altered efficacy (agonists or antagonists), or improved pharmacokinetic profiles. These analogues serve as tools to probe the structure and function of FPRs and other potential targets, as well as lead compounds for drug discovery efforts.
Synthetic strategies for incorporating amino acid derivatives into complex molecules include solid-phase synthesis and solution-phase methods, allowing for the creation of diverse libraries of compounds. acs.orgmdpi.com For instance, studies on formyl peptide receptor modulators have involved the synthesis of various peptide analogues with modified N-termini to investigate their antagonistic or agonistic properties. nih.gov
Biotechnological and Biocatalytic Advancements Utilizing N-Formyl-L-leucine Metabolism
N-Formyl-L-leucine is involved in metabolic pathways that can be leveraged for biotechnological and biocatalytic applications. Its metabolism, particularly the removal or transfer of the formyl group, is mediated by specific enzymes. Understanding and manipulating these enzymatic processes can lead to novel biocatalytic methods for the synthesis or modification of N-formyl-L-leucine and its derivatives.
Biocatalysis, which utilizes enzymes or whole cells to catalyze chemical reactions, offers advantages such as high selectivity, efficiency, and reduced environmental impact compared to traditional chemical synthesis. nih.govmdpi.com Research in this area includes identifying and engineering enzymes involved in N-formyl-L-leucine metabolism, such as peptide deformylases, which remove the formyl group from N-formylated peptides. nih.gov
Furthermore, N-formyl-L-leucine can serve as a precursor or intermediate in the biosynthesis of more complex natural products. For example, it is a component of lipstatin (B1674855), a natural product isolated from Streptomyces toxytricini that inhibits pancreatic lipase (B570770). wikipedia.org The biosynthesis of lipstatin involves the esterification of an N-formyl-L-leucine group to a fatty acid backbone. wikipedia.org Studying such biosynthetic pathways can provide insights for the biotechnological production of these valuable compounds.
The development of artificial metabolic pathways using combinations of enzymes represents another biocatalytic advancement. mdpi.com While research on N-formyl-L-leucine specifically in this context is ongoing, the broader field of enzymatic synthesis of amino acid derivatives highlights the potential for creating novel biocatalytic routes involving N-formyl-L-leucine.
Exploration of Novel Therapeutic Strategies Targeting N-Formyl-L-leucine Mediated Pathways
N-Formyl-L-leucine and N-formylated peptides are known to interact with formyl peptide receptors (FPRs), which are expressed on various immune cells and play a critical role in inflammation and immune responses. tandfonline.comnih.govnih.gov This interaction can trigger signaling pathways that lead to chemotaxis, degranulation, and the production of reactive oxygen species. nih.govnih.gov
Targeting FPR-mediated pathways presents potential therapeutic strategies for a range of diseases, including inflammatory disorders, infections, and cancer. tandfonline.comresearchgate.net For instance, modulating the activity of FPRs could be beneficial in controlling excessive inflammation during infection or in manipulating immune responses in the context of cancer immunotherapy. tandfonline.comnih.gov
Research is exploring the use of FPR agonists or antagonists as therapeutic agents. While N-formyl-L-leucine itself is an endogenous ligand or derived from bacteria, synthetic analogues with improved specificity and potency are being investigated. tandfonline.comnih.gov For example, studies have explored the role of formyl peptide receptor-like 1 (FPRL1) in promoting the invasiveness of ovarian cancer cells, suggesting that targeting this receptor could be a therapeutic approach. researchgate.net
Furthermore, the involvement of N-formyl-L-kynurenine, a formylated amino acid derivative produced during tryptophan metabolism, in regulating immunity via the aryl hydrocarbon receptor (AhR) suggests broader therapeutic implications for formylated amino acids and their metabolic pathways. nih.govfrontiersin.orgoup.com Targeting enzymes involved in the production or metabolism of these formylated compounds could also represent novel therapeutic avenues. nih.govoup.com
Integration of Omics Data for Systems-Level Understanding of N-Formyl-L-leucine's Biological Roles
A comprehensive understanding of N-Formyl-L-leucine's biological roles requires the integration of data from various omics technologies, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.comresearchgate.net These technologies provide high-throughput data on the complete set of genes, RNA molecules, proteins, and metabolites within a biological system. mdpi.comresearchgate.net
Integrating omics data can help to:
Identify the genes and enzymes involved in the synthesis, metabolism, and transport of N-Formyl-L-leucine.
Elucidate the signaling pathways activated by N-Formyl-L-leucine and its derivatives.
Understand how the levels of N-Formyl-L-leucine and related metabolites change in different physiological and pathological conditions.
Identify potential biomarkers associated with diseases where N-Formyl-L-leucine or its pathways are implicated.
Develop systems-level models to predict the effects of perturbing N-Formyl-L-leucine pathways. biorxiv.org
For example, metabolomics can provide quantitative data on amino acid levels, including formylated derivatives, in biological fluids and tissues, which can be correlated with disease states. oup.comresearchgate.netnih.gov Proteomics can identify the proteins that interact with N-Formyl-L-leucine or are part of its signaling pathways. mdpi.com The integration of these data sets through bioinformatics and computational modeling can provide a more holistic view of N-Formyl-L-leucine's involvement in complex biological networks. researchgate.netbiorxiv.org Studies integrating omics data have been used to identify metabolic vulnerabilities in cancer and predict metabolites associated with genetic mutations, approaches that could be applied to N-Formyl-L-leucine-related pathways. oup.combiorxiv.org
Identification of Unexplored Biological Functions and Mechanistic Elucidation of N-Formyl-L-leucine's Action
Despite the known roles of N-Formyl-L-leucine and formylated peptides in immune responses, there are likely many unexplored biological functions and mechanisms of action. Research continues to identify novel roles for formylated proteins and peptides in various cellular processes. nih.gov
For instance, Nα-terminal formylation of proteins, while well-established in bacteria and mitochondria, is also observed in the cytosol of eukaryotic cells, and its precise functions and regulatory mechanisms are still being elucidated. nih.gov The presence of N-formyl methionine (fMet)-containing proteins in human cells suggests previously unexplored regulation and potential degradation pathways. nih.gov
Future research directions include:
Identifying novel receptors or binding partners for N-Formyl-L-leucine beyond the classical FPRs.
Investigating the role of N-Formyl-L-leucine in signaling pathways independent of known formyl peptide receptors. nih.govresearchgate.net
Exploring its potential involvement in metabolic regulation, protein modification, or other cellular processes not yet fully understood.
Utilizing advanced techniques, such as stable isotope labeling and advanced mass spectrometry, to trace the metabolic fate of N-Formyl-L-leucine and identify its downstream products and interacting molecules. beilstein-journals.org
Applying genetic and biochemical approaches to dissect the molecular mechanisms underlying its observed biological effects.
The ongoing investigation into the diverse roles of formylated amino acids and peptides suggests that N-Formyl-L-leucine may have additional, as yet undiscovered, functions in both health and disease.
Q & A
Q. What are the key synthetic pathways for incorporating N-Formyl-L-leucine into complex molecules like Tetrahydrolipstatin?
N-Formyl-L-leucine is commonly used in esterification reactions to synthesize derivatives such as Tetrahydrolipstatin. A standard method involves coupling N-Formyl-L-leucine with hydroxyl-containing intermediates under Mitsunobu conditions (e.g., DIAD, PPh3 in THF at 0°C), achieving yields of 69–87% . Researchers should optimize reaction time and stoichiometry to minimize side products like unwanted stereoisomers, which may require chromatographic separation .
Q. How can the purity and identity of N-Formyl-L-leucine be validated in experimental settings?
- Purity : Neutralization titration (≥99% purity) and HPLC (≥95% purity) are recommended .
- Structural confirmation : Use NMR to verify characteristic peaks (e.g., formyl protons at δ 8.0–8.2 ppm) and optical rotation (: -38° to -41° in water) .
- Thermal stability : Melting point analysis (141–144°C) ensures consistency with reference standards .
Q. What solvent systems are optimal for handling N-Formyl-L-leucine in synthesis?
The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., THF, DMF) and chlorinated solvents (e.g., CHCl) . For reactions requiring mild conditions, THF at 0°C is preferred to avoid racemization .
Advanced Research Questions
Q. How do stereochemical challenges in N-Formyl-L-leucine-based syntheses impact reaction outcomes?
The (S)-configuration of N-Formyl-L-leucine is critical for biological activity in compounds like Orlistat. Side reactions during esterification (e.g., epimerization) can occur under basic or high-temperature conditions. Mitigation strategies include:
Q. What degradation pathways occur in N-Formyl-L-leucine under gamma irradiation, and how are they characterized?
Gamma irradiation induces free radical formation, primarily at the tertiary carbon of the leucine side chain, generating (CH)˙CCHCH(NHCOH)CO radicals. Electron Paramagnetic Resonance (EPR) reveals hyperfine coupling constants (a = 2.4 mT for methyl groups), consistent with radical stability studies . Researchers should store the compound at -20°C to minimize radiolytic degradation .
Q. How can researchers resolve contradictions in reported bioactivity data for N-Formyl-L-leucine derivatives?
Discrepancies may stem from:
- Sample heterogeneity : Ensure batch-to-batch consistency via CoA (Certificate of Analysis) validation .
- Experimental design : Adhere to NIH guidelines for preclinical studies, including proper controls, sample size justification, and replication protocols .
- Analytical methods : Cross-validate results using orthogonal techniques (e.g., LC-MS alongside NMR) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
